4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine 4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine PF-05180999 is under investigation in clinical trial NCT01530529 (A Study to Assess the Relative Bioavailability of a Modified-Release Formulation of PF-05180999).
Brand Name: Vulcanchem
CAS No.: 1394033-54-5
VCID: VC0539146
InChI: InChI=1S/C19H17F3N8/c1-11-27-15(17-18(29-6-3-7-29)24-10-26-30(11)17)13-9-25-28(2)16(13)14-5-4-12(8-23-14)19(20,21)22/h4-5,8-10H,3,6-7H2,1-2H3
SMILES: CC1=NC(=C2N1N=CN=C2N3CCC3)C4=C(N(N=C4)C)C5=NC=C(C=C5)C(F)(F)F
Molecular Formula: C19H17F3N8
Molecular Weight: 414.4 g/mol

4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine

CAS No.: 1394033-54-5

Cat. No.: VC0539146

Molecular Formula: C19H17F3N8

Molecular Weight: 414.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine - 1394033-54-5

Specification

CAS No. 1394033-54-5
Molecular Formula C19H17F3N8
Molecular Weight 414.4 g/mol
IUPAC Name 4-(azetidin-1-yl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]imidazo[5,1-f][1,2,4]triazine
Standard InChI InChI=1S/C19H17F3N8/c1-11-27-15(17-18(29-6-3-7-29)24-10-26-30(11)17)13-9-25-28(2)16(13)14-5-4-12(8-23-14)19(20,21)22/h4-5,8-10H,3,6-7H2,1-2H3
Standard InChI Key CLGCHUKGBICQTE-UHFFFAOYSA-N
SMILES CC1=NC(=C2N1N=CN=C2N3CCC3)C4=C(N(N=C4)C)C5=NC=C(C=C5)C(F)(F)F
Canonical SMILES CC1=NC(=C2N1N=CN=C2N3CCC3)C4=C(N(N=C4)C)C5=NC=C(C=C5)C(F)(F)F
Appearance Solid powder

Introduction

Chemical Properties and Structure

4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f] triazine belongs to the class of heterocyclic compounds featuring a complex multi-ring structure. The molecular formula for this compound is C19H17F3N8 . The compound's structure incorporates several key functional groups that contribute to its pharmacological properties:

  • An imidazo[5,1-f] triazine core structure

  • An azetidinyl group at position 4

  • A methyl group at position 7

  • A complex substituent at position 5 consisting of a pyrazole ring with a trifluoromethyl-substituted pyridine

The presence of the trifluoromethyl group on the pyridine ring enhances the compound's lipophilicity and membrane permeability, contributing to its brain penetrant properties. This structural characteristic is crucial for compounds designed to target central nervous system disorders.

Physicochemical Properties

PF 05180999 exhibits physicochemical properties that make it suitable for oral administration and blood-brain barrier penetration, which are essential attributes for any compound intended to target brain tissues. The compound has been developed with optimal drug-like properties, ensuring adequate bioavailability and tissue distribution.

Pharmacological Profile

Mechanism of Action and Target Selectivity

PF 05180999 functions as a potent inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that hydrolyzes cyclic nucleotides, particularly cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2A, the compound increases intracellular levels of these second messengers, thereby modulating various downstream signaling pathways involved in cognitive function.

What distinguishes PF 05180999 from other phosphodiesterase inhibitors is its remarkable selectivity profile. The compound exhibits an impressive 2000-fold selectivity for PDE2A over PDE10A, another phosphodiesterase enzyme abundant in the brain . This high degree of selectivity minimizes potential off-target effects, making it an ideal candidate for therapeutic applications.

Potency and Efficacy

PF 05180999 demonstrates exceptional potency against its target enzyme, with an IC50 value of 1 nanomolar (nM) . The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%, with lower values indicating higher potency. At 1 nM, PF 05180999 ranks among the most potent PDE2A inhibitors developed to date.

The table below summarizes the key pharmacological parameters of PF 05180999:

ParameterValueSignificance
IC50 for PDE2A1 nMExtremely potent inhibition
Selectivity (PDE2A vs. PDE10A)2000-foldHighly selective targeting
Brain PenetrationYesCapable of reaching CNS targets
Purity≥98%High-grade research compound

Research Applications and Findings

Cognitive Enhancement Studies

The development of PF 05180999 represents part of a broader research initiative aimed at discovering orally bioavailable, brain-penetrant phosphodiesterase 2A inhibitors for the treatment of cognitive disorders . Mikami and colleagues (2017) have contributed significantly to this field, publishing findings in the Journal of Medicinal Chemistry that highlight the potential of such compounds in addressing cognitive impairments .

Binding Studies and Affinity

Research on PF 05180999 has established its high affinity for the PDE2A enzyme, with binding studies confirming its nanomolar potency. The compound's ability to effectively engage its target at low concentrations makes it a valuable tool for investigating PDE2A-mediated signaling pathways in both in vitro and in vivo experimental settings.

Related Compounds and Structural Analogs

Comparison with 18F-PF-05270430

A structurally related compound, 18F-PF-05270430 (4-(3-fluoroazetidin-1-yl)-7-methyl-5-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)imidazo[1,5-f] triazine), has been developed as a positron emission tomography (PET) tracer for imaging PDE2A in vivo . While both compounds share a similar core structure, 18F-PF-05270430 features a fluoroazetidin group and a phenyl ring in place of the pyridinyl group found in PF 05180999.

The table below highlights the structural differences between these related compounds:

FeaturePF 0518099918F-PF-05270430
Core StructureImidazo[5,1-f][1,2,] triazineImidazo[1,5-f] triazine
Position 4 Substituent1-Azetidinyl3-Fluoroazetidin-1-yl
Aromatic Group5-(trifluoromethyl)-2-pyridinyl4-(trifluoromethyl)phenyl
ApplicationPDE2A inhibitorPET tracer for PDE2A imaging

Interestingly, studies with 18F-PF-05270430 have shown that pretreatment with PF 05180999 results in a dose-dependent reduction of 18F-PF-05270430 specific binding . This finding confirms that both compounds target the same binding site on the PDE2A enzyme, further validating the selectivity of PF 05180999.

Structure-Activity Relationship Insights

The development of both PF 05180999 and related compounds has provided valuable insights into the structure-activity relationships governing PDE2A inhibition. Key structural features that contribute to potent and selective PDE2A inhibition include:

  • The imidazo[5,1-f] triazine core, which serves as an optimal scaffold for PDE2A binding

  • The azetidinyl group at position 4, which interacts with specific residues in the enzyme's binding pocket

  • The substituted pyrazole ring, which contributes to both binding affinity and selectivity

  • The trifluoromethyl group, which enhances brain penetration and binding site interactions

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